

# Spectroscopic Profile of 2,6-Dimethoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethoxybenzoic Acid

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This technical guide provides an in-depth overview of the spectroscopic data for **2,6-Dimethoxybenzoic Acid**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **2,6-Dimethoxybenzoic Acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Solvent	Frequency (MHz)	Assignment
7.33	t	1H	8.4	CDCl <sub>3</sub>	400	H-4
6.60	d	2H	8.5	CDCl <sub>3</sub>	400	H-3, H-5
3.89	s	6H	-	DMSO-d <sub>6</sub>	-	2x -OCH <sub>3</sub>
6.60	d	2H	-	DMSO-d <sub>6</sub>	-	H-3, H-5
7.34	t	1H	-	DMSO-d <sub>6</sub>	-	H-4
8-9	s	1H	-	DMSO-d <sub>6</sub>	-	-COOH
3.86	-	-	-	D <sub>2</sub> O	1000	-OCH <sub>3</sub> (predicted)

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Solvent	Frequency (MHz)	Assignment
166.7	DMSO-d <sub>6</sub>	100	C=O
156.1	DMSO-d <sub>6</sub>	100	C-2, C-6
130.4	DMSO-d <sub>6</sub>	100	C-4
114.4	DMSO-d <sub>6</sub>	100	C-1
104.1	DMSO-d <sub>6</sub>	100	C-3, C-5
55.8	DMSO-d <sub>6</sub>	100	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Interpretation	Sample Preparation
3400-2400 (broad)	O-H stretch (carboxylic acid)	KBr disc
~1700	C=O stretch (carboxylic acid)	KBr disc
1600, 1500	C=C stretch (aromatic)	KBr disc

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Ionization Method	Analysis Type
182	-	Electron Ionization (EI)	GC-MS
167	-	Electron Ionization (EI)	GC-MS
139	-	Electron Ionization (EI)	GC-MS
108	-	Electron Ionization (EI)	GC-MS
79	-	Electron Ionization (EI)	GC-MS
51	-	Electron Ionization (EI)	GC-MS

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei.<sup>[1]</sup> Samples are prepared by dissolving approximately 5-10 mg of **2,6-Dimethoxybenzoic Acid** in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).<sup>[1]</sup>

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[1] Data is processed using standard NMR software.

## Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **2,6-Dimethoxybenzoic Acid**, the KBr disc method is frequently employed.[2]

KBr Disc Preparation:

- A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- A portion of the resulting powder is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
- The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

## Mass Spectrometry (MS)

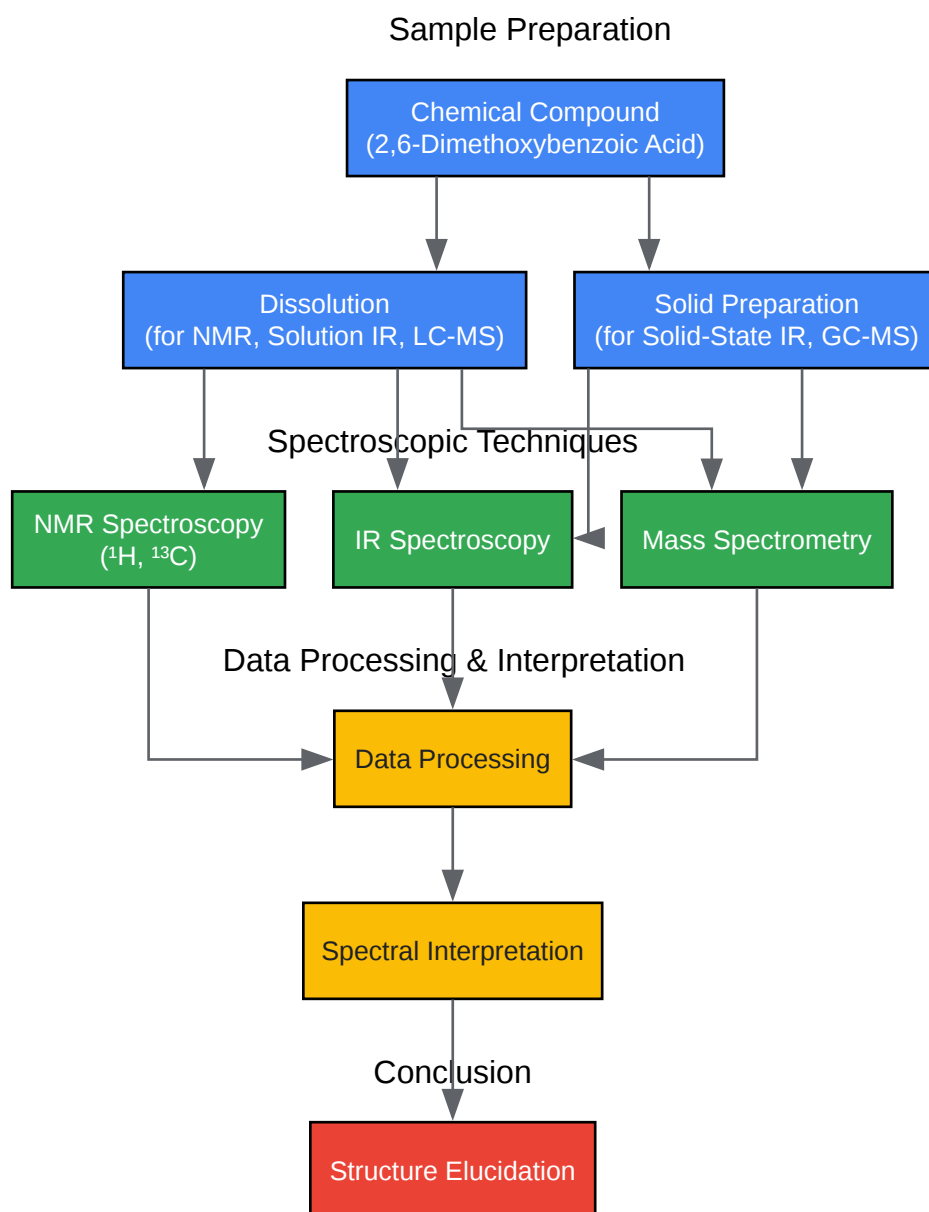
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

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## References

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